(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate
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Overview
Description
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate is a complex organic compound with a unique structure that combines a pyran ring with a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate typically involves multiple stepsThe final step involves the esterification of the pyran derivative with N-methyl-N-(1-oxododecyl)aminoacetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol .
Scientific Research Applications
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .
Properties
CAS No. |
94030-74-7 |
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Molecular Formula |
C21H33NO6 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl 2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C21H33NO6/c1-3-4-5-6-7-8-9-10-11-12-20(25)22(2)14-21(26)28-15-17-13-18(23)19(24)16-27-17/h13,16,24H,3-12,14-15H2,1-2H3 |
InChI Key |
MMHPAYMHNWFIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC1=CC(=O)C(=CO1)O |
Origin of Product |
United States |
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